molecular formula C12H16ClNO3 B6280301 methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride CAS No. 773897-10-2

methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No. B6280301
CAS RN: 773897-10-2
M. Wt: 257.7
InChI Key:
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Description

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 773897-10-2 . It has a molecular weight of 257.72 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the Pictet-Spengler reaction, first described in 1911, involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3.ClH/c1-15-9-4-3-8-6-13-7-11 (10 (8)5-9)12 (14)16-2;/h3-5,11,13H,6-7H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves the condensation of 4-methoxyphenethylamine with ethyl acetoacetate followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "4-methoxyphenethylamine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with ethyl acetoacetate in the presence of acetic acid to form ethyl 4-methoxy-1-(4-methoxyphenethyl)-3-oxobutanoate.", "Step 2: Reduction of the above product with sodium borohydride in methanol to form ethyl 4-methoxy-1-(4-methoxyphenethyl)-3-hydroxybutanoate.", "Step 3: Cyclization of the above product with hydrochloric acid in diethyl ether to form methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride." ] }

CAS RN

773897-10-2

Product Name

methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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